3-bromo-5-formyl-N-methylbenzamide
Description
3-Bromo-5-formyl-N-methylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position, a formyl group at the 5-position, and an N-methylamide functional group. Benzamide derivatives are widely studied for their roles as intermediates in organic synthesis, enzyme inhibitors, and ligands for metal-catalyzed reactions .
Properties
CAS No. |
1289194-52-0 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-5-formyl-N-methylbenzamide |
InChI |
InChI=1S/C9H8BrNO2/c1-11-9(13)7-2-6(5-12)3-8(10)4-7/h2-5H,1H3,(H,11,13) |
InChI Key |
USIICMVOEIWUKN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C=O)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-formyl-N-methylbenzamide typically involves the bromination of N-methylbenzamide followed by formylation. One common method includes the following steps:
Bromination: N-methylbenzamide is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-formyl-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., ethanol, dichloromethane).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Reduction: 3-bromo-5-hydroxymethyl-N-methylbenzamide.
Oxidation: 3-bromo-5-carboxy-N-methylbenzamide.
Scientific Research Applications
3-Bromo-5-formyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-5-formyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Bromine at the 3-position (common in ) increases electrophilicity, facilitating cross-coupling reactions.
- The formyl group in this compound is unique compared to tetrazole (DN8) or benzoxazole (), offering a reactive aldehyde for condensation or nucleophilic additions.
- N-methylation reduces hydrogen-bonding capacity compared to unsubstituted benzamides (e.g., DN8) but improves metabolic stability .
Synthetic Routes: Microwave-assisted synthesis (e.g., ) is efficient for benzamide derivatives, though this compound may require formylation via Vilsmeier-Haack or Duff reactions. Tetrazole-containing analogs (DN8) are synthesized via cycloaddition reactions, while benzoxazole derivatives () involve condensation with 2-aminophenols .
Applications: DN8 (tetrazole): Explored in metal-catalyzed C–H functionalization due to its directing-group capabilities . (benzoxazole): Potential antimicrobial or anticancer agent due to dichlorophenyl and heterocyclic motifs . this compound: Hypothetically suited for Schiff base formation or as a precursor to heterocycles (e.g., quinazolines) .
Research Findings and Limitations
- DN8 demonstrated 85% yield in Suzuki-Miyaura coupling reactions, leveraging bromine for cross-coupling .
- showed moderate activity (IC₅₀ = 12 µM) against Staphylococcus aureus due to its lipophilic dichlorophenyl group .
- Limitations : Direct data on this compound are absent in the provided evidence; comparisons are extrapolated from structural analogs. Further experimental validation is required to confirm its reactivity and biological profile.
Biological Activity
3-Bromo-5-formyl-N-methylbenzamide is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
| Property | Value |
|---|---|
| CAS No. | 1289194-52-0 |
| Molecular Formula | C9H8BrNO2 |
| Molecular Weight | 242.07 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, modulating biochemical pathways involved in disease processes.
- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infection control.
- Anticancer Properties: Research has suggested that this compound may have anticancer effects, possibly through mechanisms similar to those observed in other benzamide derivatives .
Antiviral Activity
A study focused on benzamide derivatives revealed that compounds similar to this compound exhibited significant antiviral activity against the hepatitis B virus (HBV). These derivatives were shown to reduce cytoplasmic HBV DNA levels by promoting the formation of empty capsids through specific interactions with HBV core proteins .
Anticancer Research
In a case study involving various benzamide derivatives, researchers discovered that certain compounds inhibited cell growth in cancer cell lines. The mechanism involved downregulation of dihydrofolate reductase (DHFR) protein levels, which is crucial for cancer cell proliferation . Although specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activities.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Bromo-N,N-dimethylbenzamide | Two methyl groups on nitrogen | Anticancer activity observed |
| 3-Bromo-5-formylbenzamide | Lacks the methyl group on nitrogen | Moderate antimicrobial properties |
| 3-Bromo-5-formyl-N-phenylbenzamide | Contains a phenyl group | Potential for enhanced receptor binding |
The presence of both bromine and formyl groups, along with a methyl group on the nitrogen atom, gives this compound distinct chemical and biological properties that warrant further exploration.
Future Research Directions
Given its promising biological activities, future research should focus on:
- Mechanistic Studies: Detailed investigations into the specific molecular interactions and pathways affected by this compound.
- In Vivo Testing: Conducting animal studies to assess the therapeutic efficacy and safety profile of this compound.
- Synthesis of Derivatives: Exploring modifications to enhance potency and selectivity against targeted diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
